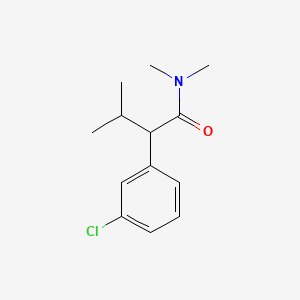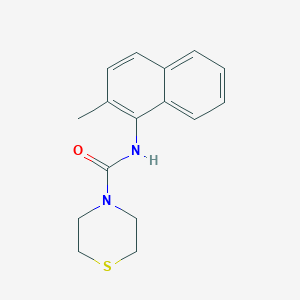
Methyl 3-piperidin-1-ylpyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-piperidin-1-ylpyridine-2-carboxylate, commonly known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperidine ring. MPPC has been extensively studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of MPPC is not fully understood, but it is believed to work by interacting with specific receptors in the body. MPPC has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
MPPC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, and it has been investigated for its potential use in the treatment of chronic pain. MPPC has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPPC has been shown to have antitumor effects, and it has been investigated for its potential use in cancer therapy.
实验室实验的优点和局限性
One of the main advantages of MPPC is its versatility. It has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs. Additionally, MPPC has been investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases. However, there are also some limitations associated with the use of MPPC in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to develop drugs based on its activity. Additionally, MPPC has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
未来方向
There are several future directions for research on MPPC. One area of research is the development of new drugs based on the activity of MPPC. By gaining a better understanding of its mechanism of action, researchers may be able to develop drugs that target specific receptors in the body, leading to the development of more effective treatments for various diseases. Additionally, further research is needed to investigate the safety and efficacy of MPPC in humans, which could pave the way for its use in clinical settings. Finally, MPPC could also be further investigated for its potential use as a radioligand in PET imaging, which could have important applications in the diagnosis and treatment of various diseases.
合成方法
The synthesis of MPPC involves the reaction of pyridine-2-carboxylic acid with piperidine in the presence of methyl chloroformate. The reaction is typically carried out under reflux conditions, and the product is obtained in high yield. The purity of the product can be improved through recrystallization or column chromatography.
科学研究应用
MPPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic effects. MPPC has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging.
属性
IUPAC Name |
methyl 3-piperidin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-10(6-5-7-13-11)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSZXMMVLSNYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-piperidin-1-ylpyridine-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
![4-[(3-Fluorophenyl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7630314.png)



![3-[(2-methylphenyl)methyl]-N-[4-(oxolan-2-yl)butan-2-yl]azetidine-1-carboxamide](/img/structure/B7630350.png)


![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![2-[(4-Bromo-2-methylphenyl)methylamino]propan-1-ol](/img/structure/B7630377.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7630394.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)